4-Methoxypiperidine-1-sulfonyl chloride
Overview
Description
4-Methoxypiperidine-1-sulfonyl chloride is a chemical compound with the CAS Number: 355849-73-9 . It has a molecular weight of 213.68 and its IUPAC name is 4-methoxy-1-piperidinesulfonyl chloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H12ClNO3S/c1-11-6-2-4-8 (5-3-6)12 (7,9)10/h6H,2-5H2,1H3
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 213.68 .Scientific Research Applications
1. Spectroscopic Studies in Organic Synthesis
A study conducted by Dykun et al. (2021) explored the sulfonylation of gossypol, using tosyl chloride in the presence of 4-methoxypyridine N-oxide and triethylamine. The study utilized spectroscopic techniques like HPLC, FT-IR, UV-Vis, NMR, and Mass spectroscopy to understand the sequence of hydroxyl groups' tosylation in gossypol. This research highlights the effectiveness of 4-methoxypyridine N-oxide as a catalyst, showcasing its potential in selective organic synthesis processes (Dykun et al., 2021).
2. Synthesis and Antimicrobial Properties
Mohamed (2007) synthesized 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and explored their reactivity with nitrogen nucleophiles. The chemical structures of the synthesized sulfonamide derivatives were determined, and their antibacterial activity was evaluated. Some of the synthesized compounds showed significant antibacterial activities against pathogens like E. coli and Staphylococcus aureus (Mohamed, 2007).
3. Vibrational Spectroscopic Studies and Chemical Significance
The research by Nagarajan and Krishnakumar (2018) focused on the vibrational spectroscopic studies of 4-Cyano-2-methoxybenzenesulfonyl Chloride and its derivatives. They examined the molecular geometry, HOMO, LUMO, NBO, and NLO values using spectroscopic and theoretical methods, contributing to a better understanding of sulfonyl chloride derivatives in chemistry (Nagarajan & Krishnakumar, 2018).
4. Anticancer Activity in Medicinal Chemistry
Muškinja et al. (2019) synthesized three series of sulfonyl esters by reacting sulfonyl chlorides with phenolic chalcone analogues. Their study focused on the in vitro cytotoxic activities of these compounds against various cancer cell lines. The results showed strong anticancer activities with moderate-to-high selectivity, suggesting potential applications in the development of anticancer drugs (Muškinja et al., 2019).
5. Ionic Liquids in Synthesis
Velpula et al. (2015) introduced 1-Sulfopyridinium chloride as an efficient and recyclable ionic liquid for the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones. This study shows the potential of such compounds in facilitating organic synthesis under solvent-free conditions, highlighting their versatility in chemical reactions (Velpula et al., 2015).
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, a class to which this compound belongs, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, often interacting with a variety of biological targets.
Mode of Action
Sulfonyl chlorides, in general, are highly reactive towards water and other nucleophiles such as ammonia due to the presence of a good leaving group (Cl) . This reactivity is often harnessed in synthetic chemistry for the formation of various derivatives.
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
The effects of similar piperidine derivatives can range widely, depending on their specific targets and modes of action .
Safety and Hazards
This compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
4-Methoxypiperidine-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with nucleophilic groups such as amines and alcohols, forming sulfonamide and sulfonate esters, respectively . These interactions can modify the activity and function of the target biomolecules, making this compound a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of specific proteins can alter their function and localization within the cell, impacting various cellular processes . Additionally, this compound can affect the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, forming stable sulfonamide or sulfonate ester bonds . This covalent modification can inhibit or activate enzyme activity, depending on the specific target and the nature of the interaction. Additionally, the modification of transcription factors and other regulatory proteins can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that the effects of this compound on cellular function can persist for extended periods, although the specific outcomes may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can selectively modify target proteins and enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of sulfonamide and sulfonate ester derivatives . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biochemical effects and overall efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects .
Properties
IUPAC Name |
4-methoxypiperidine-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO3S/c1-11-6-2-4-8(5-3-6)12(7,9)10/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHWNEIDFLVBBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801278167 | |
Record name | 4-Methoxy-1-piperidinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801278167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355849-73-9 | |
Record name | 4-Methoxy-1-piperidinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355849-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-1-piperidinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801278167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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